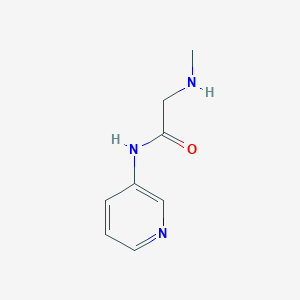
N~2~-methyl-N-pyridin-3-ylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-methyl-N-pyridin-3-ylglycinamide is a chemical compound with the empirical formula C9H14Cl2N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~2~-methyl-N-pyridin-3-ylglycinamide can be synthesized through a series of chemical reactions involving the starting materials pyridine and glycine derivatives. One common method involves the alkylation of glycine with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of N2-methyl-N-pyridin-3-ylglycinamide may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can be employed to achieve high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-methyl-N-pyridin-3-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of N2-methyl-N-pyridin-3-ylglycinic acid.
Reduction: Formation of N2-methyl-N-pyridin-3-ylmethylamine.
Substitution: Formation of N2-methyl-N-azidomethylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-methyl-N-pyridin-3-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of N2-methyl-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
- N-Methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride
- N-Methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N~2~-methyl-N-pyridin-3-ylglycinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-(methylamino)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C8H11N3O/c1-9-6-8(12)11-7-3-2-4-10-5-7/h2-5,9H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
WIQGCSVHYQZMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


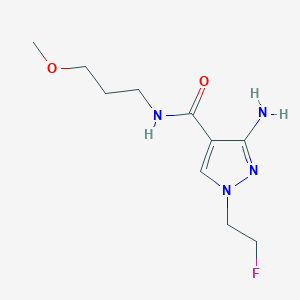

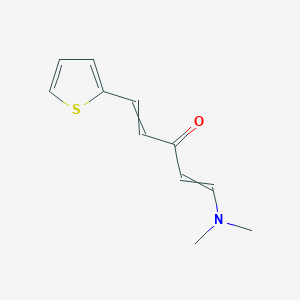
![[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741076.png)

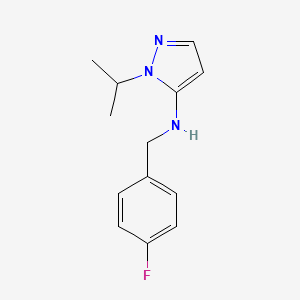
amine](/img/structure/B11741086.png)
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741091.png)
![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)
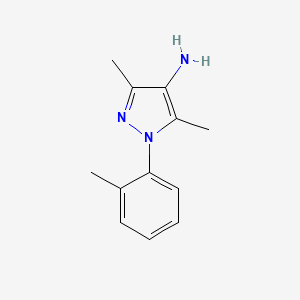
amine](/img/structure/B11741131.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)

